molecular formula C23H24N2O3 B2460920 N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide CAS No. 701272-29-9

N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide

Cat. No.: B2460920
CAS No.: 701272-29-9
M. Wt: 376.456
InChI Key: SZMRJBUQXISWOA-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide is a complex organic compound characterized by the presence of a nitrophenyl group, a phenyl group, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide typically involves the reaction of 4-nitroaniline with 3-phenyladamantane-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the adamantane core provides structural rigidity and stability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide is unique due to the combination of the nitrophenyl group, phenyl group, and adamantane core. This unique structure imparts specific physical and chemical properties, such as high thermal stability, resistance to degradation, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(4-nitrophenyl)-3-phenyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-21(24-19-6-8-20(9-7-19)25(27)28)23-13-16-10-17(14-23)12-22(11-16,15-23)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMRJBUQXISWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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